molecular formula C20H23N5O3 B2920246 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 1207051-80-6

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one

Cat. No.: B2920246
CAS No.: 1207051-80-6
M. Wt: 381.436
InChI Key: ARYBPGTXNLYOFT-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a sophisticated synthetic molecule designed for advanced pharmaceutical and biochemical research. Its structure integrates several privileged pharmacophores, including a 3,5-dimethylisoxazole moiety, a piperazine linker, and a furan-pyridazine group, which are commonly found in compounds targeting central nervous system (CNS) disorders and various kinase-mediated pathways. The piperazine core is a prevalent feature in many bioactive molecules and is often utilized to fine-tune solubility and bioavailability, a key consideration in the development of new therapeutic agents (American Elements, 2025) . The strategic inclusion of a pyridazine ring, a known bioisostere for phenyl and other aromatic systems, can impart unique electronic properties and hydrogen-bonding capabilities, potentially leading to novel interactions with biological targets (Aablocks.com, 2019) . This molecular architecture suggests potential utility as a key intermediate in medicinal chemistry programs or as a candidate for high-throughput screening against a broad panel of enzymes and receptors, particularly in the field of kinase inhibitor research or neuropharmacology. Researchers can leverage this compound to explore new chemical space in the development of probes for studying cellular signaling pathways or as a starting point for the synthesis of more complex analogs. Its For Research Use Only status underscores its application in non-clinical, discovery-phase investigations.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-16(15(2)28-23-14)5-8-20(26)25-11-9-24(10-12-25)19-7-6-17(21-22-19)18-4-3-13-27-18/h3-4,6-7,13H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYBPGTXNLYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Structural Comparison Table

Property Target Compound Analogue (CAS 1797596-78-1)
Molecular Formula C22H24N6O3 (estimated) C19H25N3O3
Molecular Weight ~444.5 g/mol (estimated) 343.4 g/mol
Heterocyclic Substituent Pyridazine-furan hybrid (electron-deficient) Methylpyridine (electron-rich)
Linker Type Piperazine (polar, basic) Piperidine (less polar, non-basic)
Key Functional Groups Furan (oxygen-containing), pyridazine (dual nitrogen) Pyridine (single nitrogen), methyl ether

Hypothesized Property Differences

Solubility and Bioavailability

  • The piperazine linker in the target compound may enhance water solubility compared to the piperidine analogue due to increased polarity and basicity.
  • The pyridazine-furan group (electron-deficient) could reduce metabolic stability compared to the methylpyridine group (electron-rich), which may resist oxidative degradation .

Binding Affinity and Selectivity

  • The pyridazine ring (two adjacent nitrogen atoms) in the target compound may facilitate stronger hydrogen bonding with biological targets (e.g., kinases or GPCRs) compared to the single nitrogen in the pyridine analogue.

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one (often referred to as compound A) is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A features a complex structure characterized by multiple functional groups:

  • Oxazole Ring : The 3,5-dimethylisoxazole moiety contributes to the compound's biological activity.
  • Piperazine Linkage : This structure is known for enhancing receptor binding and bioavailability.
  • Furan-Pyridazine Component : This segment may influence the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, it showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antimicrobial agent .

Anticancer Properties

Compound A has been evaluated for its anticancer activity. Preliminary findings suggest that it can inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The compound has been reported to inhibit several enzymes critical for cancer progression and microbial resistance. Notably, it affects kinases involved in tumor growth and metastasis, such as BCR-Abl and VEGF receptor kinases .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Akkurt et al., compound A was tested against various microbial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the anticancer effects of compound A on different cancer cell lines. The results illustrated a dose-dependent response in cell viability assays, with significant reductions in cell proliferation observed at higher concentrations .

The biological activity of compound A can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The piperazine moiety enhances binding affinity to various receptors.
  • Signal Transduction Modulation : It alters signaling pathways that govern cell survival and apoptosis.
  • Enzyme Interaction : Compound A inhibits key enzymes involved in metabolic processes in both microbial and cancer cells.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA16 µg/mL
AnticancerMCF-7 Cells12 µM
Enzyme InhibitionBCR-Abl KinaseIC50 = 50 nM

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